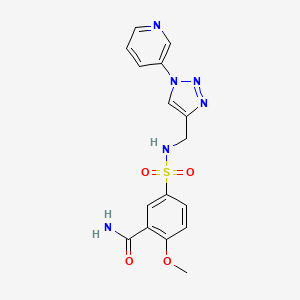
2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of "2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide" typically involves multiple steps, starting with the preparation of intermediates. One common approach is the coupling of methoxybenzoic acid derivatives with sulfonamides, followed by the formation of the triazole ring through Huisgen cycloaddition.
Industrial Production Methods: On an industrial scale, large-scale synthesis would demand optimization of reaction conditions to enhance yield and purity. This might involve employing continuous flow reactors and efficient purification techniques like crystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions it Undergoes: "2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide" is reactive under several conditions:
Oxidation: Can be oxidized under controlled conditions to form sulfoxides or sulfones.
Reduction: Can be reduced to its corresponding amines or alcohols using agents like lithium aluminum hydride.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonamide groups.
Common Reagents and Conditions Used:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other nucleophiles in the presence of base catalysts.
Major Products Formed: Depending on the type of reaction, the products can range from triazole derivatives to sulfoxides, sulfones, or various substituted benzoic acid derivatives.
科学研究应用
"2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide" has a broad spectrum of applications:
Chemistry: As a building block for synthesizing more complex molecules, including potential pharmaceutical agents.
Biology: Investigated for its interactions with biological macromolecules, showing potential as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used as an intermediate in the synthesis of dyes, polymers, and other specialized materials.
作用机制
The compound's mechanism of action depends on its context of use:
Molecular Targets and Pathways Involved: In medicinal chemistry, it might target specific enzymes or receptors, disrupting biochemical pathways critical to disease progression. In industrial applications, it functions as a catalyst or an intermediate, facilitating the production of end products.
相似化合物的比较
Compared to other sulfonamide or triazole-based compounds, "2-methoxy-5-(N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide" stands out due to its unique combination of functional groups:
Similar Compounds: Includes other benzoic acid derivatives, sulfonamides, and triazole-containing compounds.
Uniqueness: Its dual functionality (triazole and sulfonamide moieties) provides distinct reactivity and binding properties, enhancing its versatility in various applications.
Voila! You’ve got yourself an in-depth article on "this compound". How does it look to you?
属性
IUPAC Name |
2-methoxy-5-[(1-pyridin-3-yltriazol-4-yl)methylsulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O4S/c1-26-15-5-4-13(7-14(15)16(17)23)27(24,25)19-8-11-10-22(21-20-11)12-3-2-6-18-9-12/h2-7,9-10,19H,8H2,1H3,(H2,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBFRRHRNNSAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CN=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
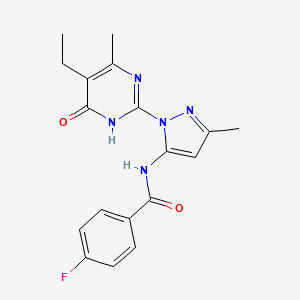
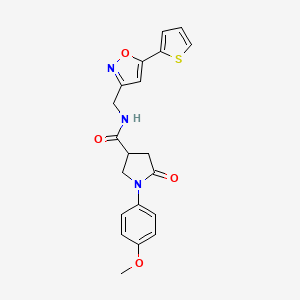
![5-{5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-2-furyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2633066.png)
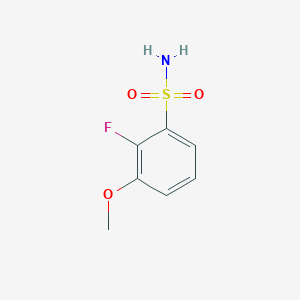

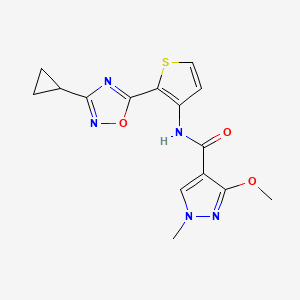
methanone](/img/structure/B2633072.png)
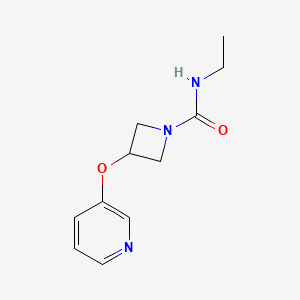
![3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2633075.png)
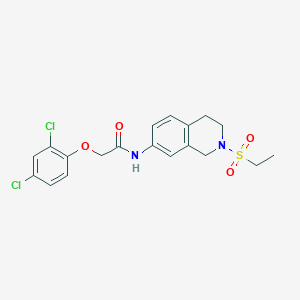
![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)
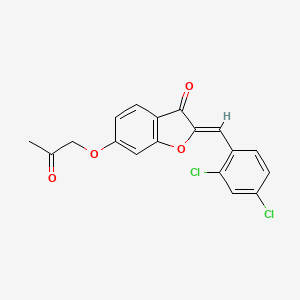
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2633080.png)

